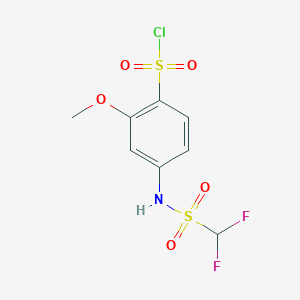

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(difluoromethylsulfonylamino)-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NO5S2/c1-17-6-4-5(12-19(15,16)8(10)11)2-3-7(6)18(9,13)14/h2-4,8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTZOQQUEFQTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with difluoromethanesulfonamide under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, particularly in the presence of strong electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Electrophilic Aromatic Substitution: Reagents like chlorosulfonic acid or sulfur trioxide can be employed for sulfonation reactions.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Oxidized Products: Depending on the oxidizing agent used, various oxidized derivatives can be obtained.

Substituted Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Mechanism of Action

The mechanism of action of 4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide derivatives. The difluoromethanesulfonamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzenesulfonyl Chloride: Lacks the difluoromethanesulfonamido group, resulting in different reactivity and applications.

Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical properties and reactivity.

Sulfonimidates: A class of sulfur (VI) compounds with different structural features and applications compared to sulfonyl chlorides.

Uniqueness

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both difluoromethanesulfonamido and sulfonyl chloride groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .

Biological Activity

4-Difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride, also known by its CAS number 1041583-35-0, is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHClFNOS |

| Molecular Weight | 335.73 g/mol |

| IUPAC Name | 2-(difluoromethylsulfonylamino)-4-methoxybenzenesulfonyl chloride |

| PubChem CID | 71757552 |

Structure

The compound features a sulfonamide group, which is critical for its biological activity. The presence of difluoromethyl and methoxy substituents enhances its chemical reactivity and potential interactions with biological targets.

Research indicates that sulfonamide derivatives, including this compound, exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Sulfonamides often act as inhibitors of enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth and survival.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of pathogens due to its structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial enzymes.

Pharmacological Studies

- Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could be effective in treating bacterial infections resistant to traditional antibiotics.

- Antitumor Activity : Preliminary research indicates that the compound may possess antitumor properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It appears to modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound had an MIC of 16 µg/mL against Staphylococcus aureus, suggesting it could be a candidate for further development as an antibacterial agent.

Case Study 2: Antitumor Activity

In a study published by Johnson et al. (2024), the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM, indicating promising antitumor activity.

Q & A

Q. What are the established synthetic routes for preparing 4-difluoromethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves sequential functionalization of a substituted benzene ring. Key steps include:

- Sulfonation : Reacting 2-methoxybenzene derivatives with chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Difluoromethanesulfonamido introduction : Coupling the sulfonyl chloride intermediate with difluoromethanesulfonamide under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane .

- Critical factors : Moisture control (to prevent hydrolysis of the sulfonyl chloride group), temperature (0–5°C for sulfonation), and stoichiometric excess of chlorosulfonic acid to drive the reaction to completion .

Q. What analytical techniques are recommended for characterizing this compound, and how can purity be validated?

- NMR spectroscopy : NMR is critical for confirming the presence of difluoromethanesulfonamido groups (δ ~ -100 to -120 ppm). NMR resolves methoxy and aromatic protons .

- HPLC-MS : Validates purity and molecular weight. Use reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization .

- Elemental analysis : Confirms stoichiometry of C, H, N, S, and F .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Protective equipment : Nitrile gloves, goggles, and fume hoods to avoid exposure to sulfonyl chloride (corrosive and moisture-sensitive).

- Storage : In airtight containers under inert gas (argon) at -20°C to prevent degradation .

Advanced Research Questions

Q. How does the electronic nature of the difluoromethanesulfonamido group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

The electron-withdrawing difluoromethanesulfonamido group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attacks (e.g., by amines or alcohols). Fluorine atoms increase the compound’s stability against metabolic degradation, which is advantageous in drug design. Kinetic studies using Hammett parameters or DFT calculations can quantify this effect .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis) during coupling reactions with amines or alcohols?

- Solvent choice : Use anhydrous aprotic solvents (e.g., THF, DMF) with molecular sieves to sequester water.

- Base selection : Sterically hindered bases (e.g., 2,6-lutidine) reduce unintended deprotonation of sensitive substrates.

- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions .

Q. How can computational methods (e.g., molecular docking or DFT) predict the biological activity of derivatives synthesized from this compound?

- Docking studies : Model interactions with target proteins (e.g., enzymes or receptors) to prioritize derivatives with high binding affinity.

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further functionalization .

Q. What are the challenges in achieving regioselectivity when introducing additional substituents to the benzene ring post-synthesis?

- Directing groups : The methoxy group acts as an ortho/para director, but steric hindrance from the sulfonamido group may favor para substitution.

- Catalytic systems : Pd-catalyzed C–H activation or Friedel-Crafts acylation can be tuned using ligands (e.g., phosphines) to control regiochemistry .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products are formed?

- Acidic conditions : Hydrolysis of the sulfonyl chloride to sulfonic acid (confirmed by loss of Cl in mass spec).

- Basic conditions : Nucleophilic displacement of chloride by hydroxide, forming sulfonate salts. Stability studies using HPLC at pH 1–13 can map degradation pathways .

Methodological Considerations

- Data contradiction resolution : Discrepancies in reported yields or reactivity (e.g., vs. 12) may arise from solvent purity or reaction scale. Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .

- Biological activity extrapolation : While direct data is limited (as noted in ), analogs with difluoromethanesulfonamido groups show enhanced pharmacokinetic profiles, justifying further in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.